Edasalonexent is an investigational small molecule designed for the treatment of Duchenne Muscular Dystrophy, a severe genetic disorder characterized by progressive muscle degeneration. This compound functions as an inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells, commonly referred to as NF-kB, which plays a critical role in inflammatory processes and muscle degeneration associated with this disease. Edasalonexent is administered orally and has been developed by Catabasis Pharmaceuticals.
Edasalonexent is classified as a novel anti-inflammatory agent that combines structural elements from salicylic acid and docosahexaenoic acid, an omega-3 fatty acid. The dual action of these components aims to provide enhanced inhibition of the NF-kB pathway, which is crucial in mitigating the inflammatory responses that lead to muscle damage in Duchenne Muscular Dystrophy patients .
The synthesis of Edasalonexent involves the conjugation of salicylic acid with docosahexaenoic acid. This process typically employs standard organic synthesis techniques, including esterification and amide bond formation. The compound is designed to be stable in extracellular environments while being enzymatically cleaved intracellularly by fatty acid amide hydrolase, allowing for the release of its active components within target cells .
The molecular structure of Edasalonexent can be represented by its chemical formula . The compound features a complex arrangement that includes a phenolic group from salicylic acid and a long-chain fatty acid component from docosahexaenoic acid.
A detailed structural representation can be created using molecular modeling software to visualize the spatial arrangement of atoms within Edasalonexent.
Edasalonexent undergoes various chemical reactions primarily related to its metabolism within the body. Once ingested, it is hydrolyzed by fatty acid amide hydrolase, leading to the release of salicylic acid and docosahexaenoic acid. These metabolites are responsible for the pharmacological effects observed in clinical studies.
Edasalonexent exerts its therapeutic effects through the inhibition of NF-kB signaling pathways. By preventing the activation of NF-kB, Edasalonexent reduces inflammation and muscle damage associated with Duchenne Muscular Dystrophy.
Pharmacokinetic studies indicate rapid absorption with a median time to maximum concentration ranging from 1.5 to 2.1 hours following administration . The half-life varies between 5.4 to 10.4 hours depending on dosage.
Edasalonexent is primarily being investigated for its potential as a foundational therapy for all patients with Duchenne Muscular Dystrophy, regardless of mutation type. Clinical trials have demonstrated its ability to slow disease progression and preserve muscle function in young boys affected by this condition . Furthermore, ongoing research aims to explore its efficacy in broader inflammatory conditions beyond muscular dystrophy.
Edasalonexent (IUPAC name: N-[2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]ethyl]-2-hydroxybenzamide) is a covalently linked conjugate molecule with a molecular weight of 490.7 g/mol (molecular formula: C₃₁H₄₂N₂O₃). Its structure integrates two bioactive components: the anti-inflammatory drug salicylic acid (SA) and the omega-3 fatty acid docosahexaenoic acid (DHA), joined via an ethylenediamine linker [1] [5] [6]. This chimeric design is central to its pharmacological mechanism.
Table 1: Structural and Physicochemical Properties of Edasalonexent
Property | Value |
---|---|
Systematic Name | N-[2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]ethyl]-2-hydroxybenzamide |
Synonyms | CAT-1004; Edasalonexent [INN]; Edasalonexent [USAN]; AF3Z6434KS |
Molecular Formula | C₃₁H₄₂N₂O₃ |
Molecular Weight | 490.7 g/mol |
Canonical SMILES | CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCNC(=O)C1=CC=CC=C1O |
Isomeric SMILES | CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCNC(=O)C1=CC=CC=C1O |
FDA UNII | AF3Z6434KS |
Mechanistic Role of SA | IKKβ inhibition (blocks cytoplasmic NF-κB activation) |
Mechanistic Role of DHA | Inhibits NF-κB DNA binding; precursor to anti-inflammatory resolvins |
Linker Function | Stable extracellularly; hydrolyzed intracellularly by FAAH for targeted release |
Duchenne Muscular Dystrophy results from mutations in the DMD gene leading to a near-complete absence of functional dystrophin protein. Dystrophin is a critical structural component linking the intracellular actin cytoskeleton to the extracellular matrix via the dystrophin-associated protein complex (DAPC) in skeletal, cardiac, and smooth muscle fibers. Its absence renders muscle membranes highly susceptible to contraction-induced injury, triggering a cascade of pathological events where dysregulated NF-κB signaling plays a central and amplifying role [1] [6].
Table 2: Pathological Consequences of NF-κB Dysregulation in DMD
Process | NF-κB-Mediated Effect | Pathological Outcome in DMD |
---|---|---|
Inflammation | ↑ Transcription of TNF-α, IL-1β, IL-6, chemokines, iNOS, COX-2 | Chronic muscle inflammation; Immune cell infiltration; Further muscle damage via ROS/proteases |
Muscle Regeneration | ↓ Satellite cell differentiation into myotubes | Impaired muscle repair and regeneration; Depletion of regenerative capacity |
Fibrosis | ↑ Activation of fibroblasts & fibro/adipogenic progenitors (FAPs); ↑ ECM protein production (e.g., collagen) | Replacement of muscle with scar tissue; Loss of muscle elasticity and function; Physical barrier to regeneration |
Muscle Atrophy | ↑ Expression of atrophy-related genes (e.g., MuRF1, Atrogin-1) | Muscle wasting; Loss of strength and function |
Systemic Inflammation | ↑ NF-κB target gene transcripts in blood; ↑ Serum CRP | Contributes to global disease burden; Potential impact on growth, metabolism, bone health |
The central therapeutic hypothesis underpinning edasalonexent development posits that targeted pharmacological inhibition of the NF-κB pathway will disrupt the chronic cycle of inflammation, impaired regeneration, and fibrosis that drives disease progression in DMD. By simultaneously targeting both the cytoplasmic activation and nuclear function of NF-κB, edasalonexent aims to mitigate these downstream consequences of dystrophin deficiency, thereby preserving muscle function and slowing the rate of decline [1] [6] [8].
Table 3: Evidence Supporting Edasalonexent's Mechanism of Action and Therapeutic Hypothesis
Evidence Type | Finding | Source/Context | Significance |
---|---|---|---|
Molecular Biomarkers (Blood) | ↓ Transcripts of NF-κB-regulated genes (2-fold, p<0.005) after 12/24 weeks edasalonexent | MoveDMD Trial [8] | Direct evidence of target engagement and pathway inhibition in patients |
Systemic Inflammation Marker | ↓ Serum C-Reactive Protein (CRP) at 12, 24, 36, 48 weeks (p≤0.001) vs. baseline | MoveDMD Trial (100 mg/kg) [8] | Confirmation of reduced systemic inflammation |
Preclinical Functional | Improved muscle histology, function, regeneration; Reduced fibrosis in mdx mice/dog models | Preclinical Studies [1] [6] [17] | Proof-of-concept for disease-modifying effects in animal models of DMD |
Preclinical Cardiac/Bone | Improved cardiac pathology; Preservation of bone density in models | Preclinical Studies [7] | Suggests potential benefits beyond skeletal muscle |
Clinical Functional Trends | Consistently less functional decline (NSAA, TFTs) vs. placebo/control; More robust effects in younger patients (≤6 yrs) | PolarisDMD Phase 3 [1], MoveDMD Phase 2/OLE [4] [22] | Supports slowing of disease progression, aligning with hypothesized mechanism |
Glucocorticoid Receptor | No activation of glucocorticoid receptor in cell-based assays | Preclinical Studies [7] | Distinguishes mechanism from steroids; Potential for reduced steroid-like side effects |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7